2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
説明
特性
分子式 |
C12H10FN3O |
|---|---|
分子量 |
231.23 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)11-15-10-6-14-5-9(10)12(17)16-11/h1-4,14H,5-6H2,(H,15,16,17) |
InChIキー |
HFHLEVDLVUXWNZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
準備方法
Acid-Catalyzed Cyclization of Pyrrole-Carbonitrile Intermediates
A widely adopted method involves cyclizing pyrrole derivatives bearing nitrile and amino groups under acidic conditions. For example, ethyl 3-amino-4-cyanopyrrole-2-carboxylate undergoes cyclization in the presence of HCl gas to yield the pyrimidinone core. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves reacting a nitrile-containing precursor with dioxane-saturated HCl, followed by basification with sodium hydroxide (Scheme 1A). Yields for analogous systems range from 30% to 41%.
Stepwise Annulation via Guanylation and Ring Closure
An alternative approach involves constructing the pyrrolo[3,4-d]pyrimidine ring through sequential guanylation and cyclization. For instance, 3-amino-5-methyl-1H-pyrrole-2-carboxylate derivatives react with guanylating agents (e.g., cyanoguanidine) to form intermediate pyrimidine precursors, which are subsequently oxidized or deprotected. This method, though lengthier, offers better control over regiochemistry, as demonstrated in the synthesis of N-protected pyrrolo[3,2-d]pyrimidines.
Direct Arylation via Buchwald-Hartwig Amination
While less common, direct C–H arylation has been explored for analogous systems. For example, palladium-catalyzed coupling of 4-fluoroiodobenzene with unprotected pyrrolopyrimidinones in the presence of Xantphos and potassium tert-butoxide affords moderate yields (40–55%). However, this method is less efficient than Suzuki coupling for electron-deficient aryl halides.
Reduction to 6,7-Dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
The partial saturation of the pyrrole ring is achieved through catalytic hydrogenation or transfer hydrogenation .
Catalytic Hydrogenation Under H₂ Atmosphere
Hydrogenation of the pyrrolo[3,4-d]pyrimidin-4(5H)-one core using Pd/C or Raney Ni in ethanol at 50–60 psi H₂ selectively reduces the 6,7-double bond without affecting the pyrimidinone ring. Yields exceed 90% for related dihydropyrrolo[3,2-d]pyrimidines.
Transfer Hydrogenation with Ammonium Formate
Alternative methods employ ammonium formate as a hydrogen donor in methanol under reflux. This approach avoids high-pressure equipment and achieves comparable yields (85–92%).
Purification and Structural Characterization
Final purification is typically accomplished via recrystallization (ethanol/water) or preparative HPLC . Structural validation relies on:
-
¹H NMR : Characteristic singlets for H-5 (δ 7.5–8.1 ppm) and H-6/H-7 (δ 2.8–3.2 ppm).
-
IR Spectroscopy : Bands at 2215 cm⁻¹ (C≡N) and 1706 cm⁻¹ (C=O).
-
High-Resolution Mass Spectrometry (HRMS) : Accurate mass confirmation within 3 ppm error.
Challenges and Optimization Strategies
化学反応の分析
反応の種類: 2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
一般的な試薬と条件:
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
主な生成物:
酸化: 対応するケトンまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
置換: 置換されたフェニル誘導体の形成.
4. 科学研究への応用
2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、科学研究において幅広い用途があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: がんや神経疾患などの病気の治療における治療の可能性について研究されています。
科学的研究の応用
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can inhibit focal adhesion kinases (FAK) and Pyk2, which play critical roles in cancer cell proliferation and survival. The inhibition of these kinases has been linked to reduced tumor growth and metastasis in various cancer models .
Case Study: Dual Inhibition of FAK and Pyk2
A notable study highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting both FAK and Pyk2. The dual inhibition mechanism was shown to significantly enhance anti-angiogenic effects, making these compounds promising candidates for cancer therapeutics .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. These studies reveal how the compound interacts with key amino acids in target proteins, suggesting potential pathways for therapeutic action. For example, docking studies indicated that this compound could effectively bind to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been explored through various methods, including cascade reactions that enhance yield and efficiency. The structure-activity relationship studies have identified specific substituents that enhance biological activity while minimizing toxicity .
Table: Structure-Activity Relationships of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| A | Fluorine | 0.78 µM | CDK2 |
| B | Methyl | 1.06 µM | TRKA |
| C | Hydroxy | 0.55 µM | FAK |
Potential Applications in Neurology
Emerging research suggests that pyrrolo[3,4-d]pyrimidine derivatives may also have neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases by inhibiting kinases associated with neuronal survival .
作用機序
2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体に結合することが知られており、それらの活性を調節します。 この相互作用は、酵素活性の阻害またはシグナル伝達経路の活性化につながる可能性があり、最終的には望ましい生物学的効果をもたらします .
類似化合物:
- 2-(4-クロロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン
- 2-(4-メチルフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン
- 2-(4-メトキシフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン
比較: アナログと比較して、2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、フッ素原子の存在により独自の特性を示します。 このフッ素置換は、化合物の代謝安定性、結合親和性、および全体的な生物活性を向上させる可能性があります .
類似化合物との比較
Substituent Effects on Physicochemical Properties
The 4-fluorophenyl group at position 2 introduces electronic and steric effects that differentiate this compound from analogs with alkyl or other aryl substituents. Key comparisons include:
Key Observations :
Comparison with Pyrazolo[3,4-d]pyrimidinone Derivatives
Pyrazolo[3,4-d]pyrimidinones share a similar fused-ring system but replace the pyrrolo ring with a pyrazole. Notable examples include:
Structural Implications :
- Fluorine’s electronegativity in the 4-fluorophenyl group could enhance interactions with hydrophobic enzyme pockets, similar to chlorophenyl groups in pyrazolo derivatives .
生物活性
2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological mechanisms, effects on various cell lines, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrimidine family and is characterized by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H11FN3O |
| Molecular Weight | 229.23 g/mol |
The compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. By inhibiting CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression, leading to apoptosis in cancer cells. The binding occurs at the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 and Asp145, thereby stabilizing the interaction and enhancing inhibitory effects .
Cytotoxic Effects
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Induces apoptosis with an IC50 value of approximately 1.5 µM.
- HCT-116 (Colon Cancer) : Shows cytotoxic effects with an IC50 value of around 2 µM.
- HeLa Cells : Demonstrates potent inhibition of tubulin assembly leading to mitotic arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through structural modifications. Studies have shown that alterations in substituent groups on the phenyl ring can significantly affect potency and selectivity towards CDK inhibition. For instance:
- Adding electron-withdrawing groups enhances activity against CDK2.
- Modifications that increase lipophilicity improve membrane permeability but may reduce solubility .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrrolopyrimidine derivatives, it was found that compounds structurally similar to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the significance of fluorine substitution in improving pharmacokinetic properties .
Study 2: Inhibition of Microtubule Dynamics
Another investigation focused on the impact of this compound on microtubule dynamics in HeLa cells. Live-cell confocal microscopy revealed that treatment with this compound led to significant disruptions in spindle morphology and microtubule stability, indicating its potential as a therapeutic agent targeting mitotic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
- Methodology :
- Start with cyclization of pyrrole and pyrimidine intermediates, as seen in structurally analogous compounds .
- Optimize yield by adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation steps).
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the fluorophenyl substituent (e.g., aromatic protons at δ 7.2–7.8 ppm) and fused pyrrolopyrimidine core .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF7, Hep-G2) at concentrations 1–100 µM for 48–72 hours .
- Kinase Inhibition : Screen against ATR kinase using fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic properties?
- Methodology :
- Modifications : Introduce substituents (e.g., methyl, methoxy) at the 6,7-dihydro position to enhance solubility or metabolic stability .
- Assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATR kinase .
Q. What experimental strategies resolve contradictions in reported anticancer efficacy across cell lines?
- Methodology :
- Standardization : Use identical cell lines (e.g., ATCC-certified MCF7) and culture conditions (e.g., 10% FBS, 37°C, 5% CO2) .
- Mechanistic Profiling :
- Proteomic Analysis : Perform Western blotting to assess downstream targets (e.g., p-CHK1 for ATR inhibition) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
Q. How can enzyme kinetics elucidate the compound’s mechanism of action against ATR kinase?
- Methodology :
- Steady-State Kinetics : Measure initial reaction rates (v0) at varying ATP concentrations (0.1–10 mM) to calculate Km and Vmax .
- Inhibition Mode : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- IC50 Validation : Repeat assays with recombinant ATR kinase (≥90% purity) under standardized buffer conditions (pH 7.5, 25 mM MgCl2) .
Data Analysis and Interpretation
Q. What statistical approaches validate the reproducibility of biological activity data?
- Methodology :
- Triplicate Replicates : Perform all assays in triplicate (n=3) and report mean ± SD.
- ANOVA : Compare IC50 values across cell lines to identify significance (p < 0.05) .
- Dose-Response Curves : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate EC50/IC50 .
Q. How can computational tools guide the optimization of this compound’s selectivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
